Isomagnolone
Description
Properties
IUPAC Name |
1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHHYWFCRQIOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186467 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155709-41-4 | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Isomagnolone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolone is a naturally occurring organic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound, with the IUPAC name 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, possesses a unique molecular structure that underpins its characteristic properties. A summary of its key physical and chemical data is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₁₈H₁₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 282.3 g/mol | --INVALID-LINK-- |
| CAS Number | 155709-41-4 | --INVALID-LINK-- |
| Appearance | White solid (predicted) | Biosynth |
| Melting Point | Not experimentally determined | - |
| Boiling Point (Predicted) | 414.4 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.22 ± 0.43 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Spectral data for ¹³C NMR of this compound is available through SpectraBase.[1]
-
¹H NMR: While a specific spectrum for this compound is not directly provided in the search results, general principles of ¹H NMR can be applied to predict the chemical shifts of protons in its structure.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum of this compound is available on SpectraBase.[1] The spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule, such as:
-
O-H stretching (for the hydroxyl group)
-
C=O stretching (for the ketone)
-
C-O stretching (for the ether linkage)
-
C=C stretching (for the aromatic rings and allyl group)
-
Aromatic and aliphatic C-H stretching
Mass Spectrometry (MS)
GC-MS data for this compound is available via SpectraBase.[1] The mass spectrum would show the molecular ion peak and various fragmentation patterns that can be used to confirm the molecular weight and deduce structural information.
Biological Activity and Signaling Pathways
While direct and extensive research on the biological activities of this compound is limited, studies on structurally related compounds, such as magnolol and other isoflavones, provide insights into its potential pharmacological effects. The primary area of interest is its anti-inflammatory activity, likely mediated through the modulation of key signaling pathways.
Potential Anti-Inflammatory Activity
Compounds with similar structural motifs to this compound have demonstrated anti-inflammatory properties.[2] This activity is often associated with the inhibition of pro-inflammatory mediators.
Modulation of Signaling Pathways
3.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[3] Isoflavone derivatives have been shown to inhibit NF-κB-dependent transcriptional activity.[4] It is plausible that this compound may exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
3.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation.[5] Studies on magnolol have shown that it can attenuate inflammation through the modulation of MAPK pathways.[6] this compound may similarly inhibit the phosphorylation of key proteins in the MAPK cascade, such as p38, ERK, and JNK, thereby reducing the production of inflammatory cytokines.
Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound.
Experimental Protocols
Isolation and Purification of this compound
This compound has been reported to be isolated from Illicium simonsii.[1] A general protocol for the isolation of similar compounds from plant material is as follows:
Figure 3: General Workflow for the Isolation and Purification of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as ethanol, for several hours.[7]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.
-
Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Detailed Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Nitrite Determination: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.
Cell Viability Assay (MTT Assay)
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the same concentrations of this compound as in the anti-inflammatory assay.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Conclusion
This compound presents an interesting subject for further investigation, particularly in the context of its potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics and highlighted plausible mechanisms of action based on related compounds. The provided experimental frameworks offer a starting point for researchers aiming to explore the biological activities of this compound in greater detail. Future studies focusing on the elucidation of its complete spectral data, determination of its experimental physical properties, and comprehensive in vitro and in vivo pharmacological evaluations are warranted to fully understand its therapeutic potential.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. echemcom.com [echemcom.com]
Preliminary Screening of Isomagnolone's Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolone, a neolignan natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Brazilin | RAW 264.7 | LPS | 24.3 | [1] |
| Limonoids (various) | RAW 264.7 | LPS | 4.6 - 58.6 | [2] |
| This compound | Data Not Available |
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages:
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response.
-
Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the expression of inflammatory mediators.
References
Pharmacological Profiling of Isomagnolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomagnolol, a neolignan found in the bark of Magnolia officinalis, has garnered interest for its potential therapeutic applications. As a structural isomer of magnolol, it shares several pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth pharmacological profile of Isomagnolol, with a focus on its interaction with cannabinoid receptors and the orphan G protein-coupled receptor GPR55. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Isomagnolol is a biphenolic compound that contributes to the traditional medicinal properties of Magnolia bark. Its pharmacological activities are a subject of ongoing research, with evidence suggesting its potential in modulating key signaling pathways implicated in various disease states. This guide aims to consolidate the current understanding of Isomagnolol's pharmacological profile to aid researchers and professionals in the field of drug discovery and development.
Pharmacodynamics: Interaction with Cannabinoid Receptors and GPR55
Recent studies have elucidated the interaction of Isomagnolol and its related compounds with the endocannabinoid system, a critical regulator of physiological processes.
Cannabinoid Receptor Activity
trans-Isomagnolol has been evaluated for its binding affinity and functional activity at the human cannabinoid receptors CB1 and CB2. Radioligand binding assays have determined the inhibition constants (Ki), and cAMP accumulation assays have been used to measure the half-maximal effective concentrations (EC50).
| Compound | Receptor | Binding Affinity (Ki) [μM] | Functional Activity (EC50) [μM] (cAMP Assay) | Efficacy (%) |
| trans-Isomagnolol | CB1 | >10.0 | >10.0 | 134 |
| CB2 | 3.14 ± 0.12 | 8.73 ± 3.39 | 55 |
Data from Rempel et al., 2012.[1]
These findings suggest that trans-Isomagnolol displays a selective, albeit modest, binding affinity and partial agonist activity at the CB2 receptor, with minimal interaction at the CB1 receptor.[1]
GPR55 Activity
The orphan G protein-coupled receptor GPR55 is another target of interest for cannabinoid-like compounds. In a β-arrestin recruitment assay, trans-Isomagnolol was found to be inactive at GPR55 at a concentration of 10 μM.[1]
| Compound | Receptor | Assay | Activity |
| trans-Isomagnolol | GPR55 | β-arrestin recruitment | Inactive at 10 μM |
Data from Rempel et al., 2012.[1]
Signaling Pathways
While direct quantitative data for Isomagnolol's impact on several key inflammatory and cell survival signaling pathways is limited, the effects of its close structural isomer, magnolol, have been extensively studied. It is plausible that Isomagnolol exerts similar effects on these pathways.
NF-κB Signaling Pathway
Magnolol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.
References
The Unveiling of Isomagnolone's Origin: A Deep Dive into its Biosynthetic Pathway
For Immediate Release
A comprehensive examination of available biochemical data and enzymatic studies has culminated in a detailed elucidation of the biosynthetic pathway of Isomagnolone, a deoxybenzoin derivative with significant therapeutic potential. This technical guide provides an in-depth look at the molecular journey from primary metabolites to the final complex structure of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, scientifically known as 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, belongs to the flavonoid family, a diverse group of plant secondary metabolites. Its biosynthesis originates from the well-established phenylpropanoid pathway, a central metabolic route in higher plants.
From Phenylalanine to the Flavonoid Backbone: The Initial Steps
The journey to this compound begins with the amino acid L-phenylalanine. A series of three enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): This ligase activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA.
The subsequent crucial step involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This reaction forms the quintessential C6-C3-C6 backbone of flavonoids, resulting in the production of naringenin chalcone.
The Divergence to Deoxyflavonoids: The Role of Chalcone Reductase
A critical juncture in the pathway determines the fate of the flavonoid skeleton. For the synthesis of deoxyflavonoids like this compound, the enzyme Chalcone Reductase (CHR) acts on naringenin chalcone. This enzyme is pivotal in channeling intermediates away from the general flavonoid pathway and into the deoxyflavonoid branch. The action of CHR on naringenin chalcone yields isoliquiritigenin, the immediate precursor to the deoxybenzoin scaffold.
The Formation of the Deoxybenzoin Structure
While the precise enzymatic steps leading from isoliquiritigenin to the specific deoxybenzoin structure of this compound are not yet fully elucidated in the available literature, the general transformation is understood to involve an aryl migration. This rearrangement is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme that facilitates the migration of the B-ring from the 2- to the 3-position of the C-ring, forming a 2-hydroxyisoflavanone intermediate. Subsequent dehydration, catalyzed by 2-Hydroxyisoflavanone Dehydratase (HID) , leads to the stable isoflavone core, which is structurally analogous to the deoxybenzoin framework. Further modifications, such as the addition of the propan-1-one and prop-2-enyl groups, are likely carried out by specific tailoring enzymes whose identities are yet to be definitively established for this compound.
Quantitative Insights and Experimental Approaches
To provide a clearer understanding of the efficiency and regulation of this pathway, a summary of available quantitative data for analogous enzyme reactions is presented below.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (units) | Optimal pH | Optimal Temp (°C) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | 30 - 300 | Varies | 8.5 - 9.5 | 30 - 40 |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 1 - 10 | Varies | 7.0 - 7.5 | 25 - 30 |
| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 1 - 200 | Varies | 7.0 - 8.0 | 30 - 40 |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | 1 - 5 | Varies | 6.8 - 8.0 | 30 - 38 |
| Chalcone Reductase (CHR) | Naringenin Chalcone, NADPH | Isoliquiritigenin | 10 - 50 | Varies | 6.5 - 7.5 | 25 - 35 |
| Isoflavone Synthase (IFS) | Liquiritigenin/Naringenin, O2, NADPH | 2-Hydroxyisoflavanone | 5 - 20 | Varies | 7.0 - 7.5 | 25 - 30 |
| 2-Hydroxyisoflavanone Dehydratase (HID) | 2-Hydroxyisoflavanone | Isoflavone (e.g., Daidzein, Genistein) | 1 - 10 | Varies | 7.0 - 8.5 | 30 - 40 |
Note: The kinetic parameters (Km and Vmax) are highly dependent on the specific plant species and experimental conditions and are presented here as general ranges based on studies of homologous enzymes.
Experimental Protocols: A Methodological Framework
The elucidation of this biosynthetic pathway has been made possible through a combination of in vitro and in vivo experimental techniques. Key methodologies are outlined below:
Heterologous Expression of Biosynthetic Enzymes
A common and powerful technique to characterize the function of individual enzymes in a pathway is through heterologous expression in a host organism that does not natively produce the compound of interest. Escherichia coli and Saccharomyces cerevisiae (yeast) are frequently used for this purpose.
Protocol Outline:
-
Gene Amplification: The coding sequence of the target enzyme (e.g., CHS, CHR, IFS) is amplified from the source organism's cDNA using polymerase chain reaction (PCR).
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector containing a suitable promoter (e.g., T7 promoter for E. coli, GAL1 promoter for yeast).
-
Transformation: The recombinant vector is introduced into the host cells.
-
Expression Induction: Protein expression is induced by adding a specific chemical (e.g., IPTG for the T7 promoter) or by changing the growth medium (e.g., galactose for the GAL1 promoter).
-
Cell Lysis and Protein Purification: The cells are harvested and lysed to release the expressed protein, which is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
Once the enzyme is purified, its activity and kinetic properties can be determined through in vitro assays.
General Protocol for a Spectrophotometric Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer at the optimal pH, the purified enzyme, and any necessary cofactors (e.g., NADPH for reductases).
-
Substrate Addition: The reaction is initiated by adding the specific substrate.
-
Monitoring the Reaction: The progress of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. This change can be due to the formation of the product or the consumption of a cofactor (e.g., the decrease in absorbance at 340 nm for NADPH consumption).
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction progress curve. By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.
Visualizing the Pathway and Experimental Workflow
To provide a clear and concise representation of the biosynthetic pathway and the experimental logic, the following diagrams have been generated using the DOT language.
Isomagnolone: A Comprehensive Literature Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolone, a neolignan, has emerged as a molecule of interest in the field of medicinal chemistry, primarily as a scaffold for the development of novel therapeutic agents. While research on this compound as a standalone compound is limited, its structural framework has been pivotal in the synthesis of potent antimicrobial and antiviral agents. This technical guide provides a comprehensive review of the existing literature on this compound and its analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information is presented to cater to researchers, scientists, and professionals involved in drug development, with a clear presentation of quantitative data, experimental methodologies, and visual representations of key processes.
Synthesis of this compound and its Derivatives
A facile synthesis of this compound, a (3-O-4')-neolignan, has been reported and serves as a foundation for creating more complex derivatives. The primary application of synthesized this compound has been in the development of antimicrobial peptide (AMP) mimic conjugates designed to combat multidrug-resistant bacteria.
General Synthesis Workflow
The synthesis of this compound-AMP mimic conjugates involves a multi-step process that begins with the synthesis of the this compound core, followed by its conjugation to a peptide mimic.
Biological Activities of this compound Analogues
The primary focus of this compound research has been on the antimicrobial and antiviral properties of its derivatives. These compounds have shown significant activity against a range of pathogens, including bacteria, fungi, and viruses.
Antimicrobial Activity
This compound has been utilized in the creation of novel neolignan-antimicrobial peptide (AMP) mimic conjugates. These conjugates have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) both in laboratory settings and in living organisms.[1][2][3][4][5] The conjugates exhibit rapid bactericidal effects and a low frequency of resistance development.[1]
Antifungal and Antiviral Activities
Analogues of this compound have been synthesized and evaluated for their effectiveness against various plant pathogens. Some of these compounds have displayed significant antifungal and anti-tobacco mosaic virus (TMV) activities.[6] For instance, certain α-ketoamide derivatives incorporating a vanillin skeleton, which can be considered structurally related to this compound, have shown curative and inactivation activities against TMV that are comparable to the commercial agent ningnanmycin.[6][7]
Quantitative Data on this compound Analogue Activity
| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference(s) |
| Neolignan-AMP mimic conjugates (III5, III15) | Methicillin-resistant Staphylococcus aureus (MRSA) | In vitro and in vivo activity | Comparable to vancomycin | [1][2][3][4][5] |
| α-Ketoamide derivatives (Compound 34) | Tobacco Mosaic Virus (TMV) | Inactivation Activity | 90.1% at 500 µg/mL | [6][7] |
| α-Ketoamide derivatives (Compound 34) | Tobacco Mosaic Virus (TMV) | Curative Activity | 51.8% at 500 µg/mL | [6][7] |
| α-Ketoamide derivatives (Compound 28) | Tobacco Mosaic Virus (TMV) | Curative Activity | 54.8% at 500 µg/mL | [6][7] |
| N-phenylpyrazole sarisan hybrids (Compound 6a) | Fusarium graminearum | EC50 | 12.6 ± 0.9 µg/mL | [6] |
| N-phenylpyrazole sarisan hybrids (Compound 6a) | Valsa mali | EC50 | 18.5 ± 0.2 µg/mL | [6] |
| N-phenylpyrazole sarisan hybrids (Compound 6a) | Fusarium oxysporum f. sp. niveum | EC50 | 37.4 ± 1.8 µg/mL | [6] |
| Honokiol derivatives | Mythimna separata | Final Mortality Rate | 58.6% (Compound 5h) | [6] |
| Osthole-based isoxazoline derivatives | Plutella xylostella | LC50 | 0.220 mg/mL (Derivative B13) | [6] |
Mechanism of Action
The mechanism of action has been primarily elucidated for the this compound-AMP mimic conjugates in the context of their antibacterial activity.
Disruption of Bacterial Cell Membrane
The primary mechanism by which this compound-AMP mimic conjugates exert their anti-MRSA effect is through the disruption of the bacterial cell membrane.[1][3][8] These conjugates are proposed to bind to phosphatidylglycerol (PG) and cardiolipin (CL), which are key components of the bacterial membrane. This interaction leads to membrane destabilization, increased permeability, and subsequent leakage of intracellular components such as proteins and DNA.[1][3][8] This process is also associated with an increase in reactive oxygen species (ROS), further contributing to bacterial cell death.[1][3][8]
For the antiviral activity of this compound analogues against TMV, it is suggested that these compounds exhibit a strong binding affinity to the TMV coat protein.[6][7] This interaction is believed to obstruct the self-assembly of the virus particles, thereby inhibiting its replication and spread.[6][7]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound and its derivatives are not extensively provided in the literature, the general methodologies can be outlined.
Synthesis of this compound-AMP Mimic Conjugates
The synthesis is a multi-step chemical process. Detailed procedures for the synthesis of the intermediate compounds and the final conjugates are often provided in the supporting information of the primary research articles.[1]
In Vitro Antimicrobial Susceptibility Testing
Standard methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are employed to assess the antibacterial activity of the compounds.[2] This typically involves 2-fold serial dilutions of the test compounds in Mueller-Hinton broth to determine the minimum inhibitory concentration (MIC).
Antifungal Bioassays
The mycelium growth rate method is a common technique used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[6] This involves measuring the inhibition of fungal growth on a solid medium containing different concentrations of the test compound.
Antiviral Bioassays
For evaluating the anti-TMV activity, infectivity assays are performed. This involves inoculating host plants with the virus and the test compound to assess the reduction in local lesions. The curative, protective, and inactivation effects of the compounds are typically evaluated.
Conclusion and Future Directions
The research on this compound to date has primarily established its value as a versatile scaffold for the synthesis of novel antimicrobial and antiviral agents. The development of this compound-AMP mimic conjugates represents a promising strategy to combat antibiotic-resistant bacteria like MRSA. Similarly, its analogues have shown potential for development as agrochemicals for plant disease control.
However, a significant knowledge gap exists regarding the biological activity and mechanism of action of this compound as an independent molecule. Future research should focus on:
-
Detailed biological characterization of this compound: A thorough investigation of the antimicrobial, antifungal, antiviral, and cytotoxic properties of this compound itself is warranted.
-
Elucidation of the mechanism of action: Studies are needed to understand how this compound exerts its biological effects, including its potential molecular targets and impact on cellular signaling pathways.
-
Pharmacokinetic and toxicological profiling: To assess its potential as a drug candidate, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound needs to be determined.
-
Exploration of other therapeutic areas: Given the diverse activities of other neolignans, this compound should be investigated for other potential therapeutic applications, such as anti-inflammatory and anticancer activities.
A deeper understanding of the fundamental properties of this compound will undoubtedly pave the way for the rational design and development of a new generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of Recent Research into the Effects of Antimicrobial Peptides on Biofilms—January 2020 to September 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two pathogen-inducible UDP-glycosyltransferases, UGT73C3 and UGT73C4, catalyze the glycosylation of pinoresinol to promote plant immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Isomagnolone: A Technical Guide to its Nomenclature, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomagnolone, a neolignan natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its formal IUPAC nomenclature, common synonyms, and a detailed exploration of its biological activities. This document summarizes key quantitative data, outlines experimental protocols for assessing its antimicrobial effects, and presents a visual representation of its proposed mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA).
IUPAC Nomenclature and Common Synonyms
The formal chemical name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one [1].
For ease of reference in scientific literature and databases, this compound is also known by several common synonyms. These include:
-
Isomaglone[1]
-
1-(4-(5-Allyl-2-hydroxyphenoxy)phenyl)propan-1-one[1]
-
1-[4-(5-Allyl-2-hydroxyphenoxy)phenyl]-1-propanone
-
1-Propanone, 1-[4-[2-hydroxy-5-(2-propenyl)phenoxy]phenyl]-
-
CAS Registry Number: 155709-41-4[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₃ | [1] |
| Molecular Weight | 282.3 g/mol | [1] |
Biological Activity: Antimicrobial Properties
Recent research has highlighted the potential of this compound and its analogues as antimicrobial agents. Studies have demonstrated their efficacy against both plant pathogens and clinically relevant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Antifungal Activity Against Plant Pathogens
Novel analogues of this compound have been synthesized and evaluated for their broad-spectrum antimicrobial activity in the context of plant disease control. The following table summarizes the in vitro antifungal activity of representative this compound analogues against various plant pathogenic fungi.
| Compound | Fusarium graminearum (EC₅₀, μg/mL) | Valsa mali (EC₅₀, μg/mL) | Fusarium oxysporum f. sp. niveum (EC₅₀, μg/mL) |
| 6a | 12.6 ± 0.9 | 18.5 ± 0.2 | 37.4 ± 1.8 |
EC₅₀ represents the effective concentration required to inhibit fungal growth by 50%.
Antibacterial Activity Against MRSA
Conjugates of this compound with antimicrobial peptide (AMP) mimics have shown potent activity against MRSA both in vitro and in vivo, with efficacy comparable to the antibiotic vancomycin[2][3].
Experimental Protocols
This section details the methodologies employed in the evaluation of the antimicrobial activities of this compound and its derivatives.
In Vitro Antifungal Assay Against Plant Pathogens
The antifungal activity of this compound analogues is determined using the mycelium growth rate method.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at various final concentrations. A control group with DMSO alone is also prepared.
-
Inoculation: A 5 mm diameter mycelial disc of the target fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control group.
-
EC₅₀ Determination: The EC₅₀ values are calculated using statistical software by plotting the inhibition percentage against the logarithm of the compound concentration.
In Vitro Antibacterial Assay Against MRSA (Minimum Inhibitory Concentration - MIC)
The MIC of this compound-AMP mimic conjugates against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: A standardized inoculum of the target MRSA strain is prepared in Mueller-Hinton broth (MHB).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action
Studies on this compound-AMP mimic conjugates suggest a mechanism of action that targets the bacterial cell membrane, leading to rapid bactericidal effects[2][3].
Proposed Mechanism of Action Against MRSA
The proposed mechanism involves the binding of the this compound conjugate to specific components of the bacterial membrane, leading to its disruption.
References
Unveiling Isomagnolone: A Technical Guide to its Molecular Weight, Formula, and Characterization
For Immediate Release
Shanghai, China – November 18, 2025 – Isomagnolone, a naturally occurring prenylated phenylpropanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the determination of its molecular weight and formula, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Molecular Profile of this compound
This compound is characterized by the molecular formula C₁₈H₁₈O₃, with a corresponding molecular weight of approximately 282.3 g/mol .[1] These fundamental properties have been determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 1: Molecular and Spectroscopic Data of this compound
| Parameter | Value | Method |
| Molecular Formula | C₁₈H₁₈O₃ | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |
| Molecular Weight | 282.3 g/mol | Calculated from Molecular Formula |
| Exact Mass [M+H]⁺ | To be determined | HRESIMS |
| ¹H NMR Chemical Shifts (δ ppm) | See Table 2 | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR Chemical Shifts (δ ppm) | See Table 3 | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Note: Specific HRESIMS and NMR data are pending retrieval from detailed experimental reports.
Experimental Protocols for Characterization
The definitive identification and structural elucidation of this compound involve its isolation from a natural source, followed by rigorous spectroscopic analysis.
Isolation of this compound from Illicium burmanicum
This compound can be isolated from the branches and leaves of the plant Illicium burmanicum. A typical isolation protocol is as follows:
-
Extraction: Air-dried and powdered plant material is extracted with an organic solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, typically containing compounds of interest like this compound, is collected.
-
Chromatography: The EtOAc-soluble portion is subjected to multiple rounds of column chromatography. This may include:
-
Silica gel column chromatography with a gradient elution system (e.g., petroleum ether-EtOAc).
-
Sephadex LH-20 column chromatography.
-
Preparative high-performance liquid chromatography (HPLC) for final purification.
-
Fractions are monitored by thin-layer chromatography (TLC) to guide the separation process and identify those containing the target compound.
Determination of Molecular Formula and Weight by Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol, at a low concentration.
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution capability allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy.
-
Formula Determination: The elemental composition is determined from the exact mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for elucidating the chemical structure of this compound.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Signaling Pathways and Biological Activity
While the precise signaling pathways modulated by this compound are still under active investigation, preliminary studies on related prenylated phenylpropanoids suggest potential anti-inflammatory and cytotoxic activities.[1] Research into compounds with similar structural motifs, such as magnolol, has indicated involvement in pathways like NF-κB and MAPK, which are critical in inflammation and cancer. Further studies are required to delineate the specific molecular targets and mechanisms of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the molecular weight and formula of this compound.
References
Methodological & Application
Application Notes and Protocols: Isomagnolone Extraction from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolone, a neolignan found in the bark of Magnolia officinalis, has garnered significant interest within the scientific community.[1] Like its isomer magnolol, this compound is being investigated for a variety of potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-tumor activities.[1][2] Effective and efficient extraction of this compound from plant sources is a critical first step for research and development. This document provides detailed protocols for the extraction and purification of this compound, a summary of quantitative data from various extraction methods, and visual representations of the experimental workflow and a relevant biological signaling pathway.
Quantitative Data Summary
The efficiency of lignanoid extraction, including this compound, from Magnolia officinalis is highly dependent on the chosen methodology. The following table summarizes quantitative data from a study utilizing deep eutectic solvents (DESs) for the extraction of total lignanoids.
| Extraction Method | Solvent System | Liquid-Solid Ratio (mL/g) | HBD-HBA Ratio | Water Percentage (%) | Temperature (K) | Time (min) | Maximum Lignanoid Yield (mg/g) | Reference |
| Deep Eutectic Solvent (DES) Extraction | Choline chloride and lactic acid | 40.50 | 2.06 | 29.3 | 337.65 | 107 | 39.18 | [1] |
Experimental Protocols
Below are two detailed protocols for the extraction of this compound from Magnolia officinalis bark. Protocol 1 describes a conventional solvent extraction method, while Protocol 2 outlines an alkali-solution-based extraction.
Protocol 1: Conventional Solvent Extraction
This protocol is a standard method for the extraction of lignanoids from plant material using organic solvents.
1. Plant Material Preparation:
- Obtain dried bark of Magnolia officinalis.
- Grind the bark into a coarse powder (approximately 20-40 mesh).
- Dry the powdered bark in an oven at 60°C to a constant weight to remove residual moisture.
2. Extraction:
- Place 100 g of the dried powder into a Soxhlet apparatus.
- Extract with 80% ethanol for 6-8 hours. Alternatively, perform maceration by soaking the powder in the solvent (1:10 w/v) for 24-48 hours with occasional agitation.
- Collect the ethanol extract.
3. Solvent Removal:
- Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Purification (Liquid-Liquid Partitioning):
- Suspend the crude extract in distilled water.
- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).
- Collect the different solvent fractions and evaporate the solvent to yield fractionated extracts.
5. Further Purification (Chromatography):
- Subject the this compound-rich fraction to column chromatography on silica gel.
- Elute with a gradient of hexane and ethyl acetate.
- Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing pure this compound.
- Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol-water) to obtain high-purity crystals.
Protocol 2: Alkali-Solution-Based Extraction
This method takes advantage of the phenolic hydroxyl groups of lignanoids, which are soluble in alkaline solutions.
1. Plant Material Preparation:
- Prepare the Magnolia officinalis bark powder as described in Protocol 1.
2. Alkaline Extraction:
- Suspend the powdered bark in a 1% aqueous sodium hydroxide solution (1:15 w/v).
- Stir the mixture at room temperature for 2-4 hours.
- Filter the mixture to separate the alkaline extract from the plant residue.
3. Acid Precipitation:
- Adjust the pH of the alkaline extract to 2-3 with a suitable acid (e.g., hydrochloric acid) while stirring. This will cause the phenolic compounds, including this compound, to precipitate out of the solution.
- Allow the precipitate to settle, then collect it by filtration or centrifugation.
4. Washing and Drying:
- Wash the precipitate with distilled water until the washings are neutral to remove excess acid and salts.
- Dry the precipitate in a vacuum oven at a low temperature to yield the crude this compound-containing extract.
5. Purification:
- For further purification, the crude extract can be subjected to the chromatographic steps outlined in Protocol 1 (Step 5).
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and purification of this compound from Magnolia officinalis.
Caption: General workflow for this compound extraction.
Proposed Signaling Pathway for this compound
While the specific signaling pathways of this compound are still under investigation, it is hypothesized to have a similar mechanism of action to its well-studied isomer, magnolol. Magnolol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and has also been implicated in the modulation of the STAT3 pathway.
Caption: Proposed inhibitory action of this compound on inflammatory signaling pathways.
References
Unveiling the Synthesis of Isomagnolone: A Detailed Protocol for Researchers
For Immediate Release
Shanghai, China – November 18, 2025 – For researchers and professionals in the field of drug development and organic chemistry, this application note provides a comprehensive, step-by-step protocol for the chemical synthesis of Isomagnolone. This document outlines the necessary reagents, reaction conditions, and purification methods to obtain this valuable compound for further study.
This compound, with the chemical formula C₁₈H₁₈O₃, is a subject of interest for its potential biological activities.[1][2] This guide is intended to provide a clear and reproducible method for its synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound, chemically known as 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, can be conceptually approached through a convergent synthesis. This involves the preparation of two key fragments followed by their coupling to form the final product. The primary disconnection would be at the ether linkage, suggesting a Williamson ether synthesis or a similar C-O bond-forming reaction as the key step.
Alternatively, a linear approach starting from a common precursor and building the molecule step-by-step is also a feasible strategy. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis.
Experimental Protocol
Materials and Methods
Starting Materials:
-
4-Hydroxypropiophenone
-
4-Allyl-2-bromophenol (or a suitable equivalent with a good leaving group)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-hydroxypropiophenone (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Addition of Second Reactant: To the stirring suspension, add 4-allyl-2-bromophenol (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity. The following data are expected for this compound (C₁₈H₁₈O₃, Molar Mass: 282.33 g/mol ).[2]
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, the allyl group protons, the ethyl ketone protons, and a phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for all 18 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the allyl and ethyl groups. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 282.1256 (for high resolution). |
| Melting Point | To be determined experimentally. |
| Appearance | Expected to be a solid at room temperature.[1] |
Logical Relationship of Synthesis
Caption: The key synthetic transformation for this compound.
Safety Precautions
Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care. All waste should be disposed of according to institutional guidelines.
This protocol provides a robust framework for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and purification methods, to achieve the best results in their specific laboratory setting.
References
Application Notes and Protocols for the Quantification of Isomagnolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolone is a bioactive compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Techniques for this compound Quantification
The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
UV-Vis Spectrophotometry is a simple and cost-effective method suitable for the quantification of pure this compound or its concentration in simple formulations.
-
High-Performance Liquid Chromatography (HPLC) offers greater selectivity and is the workhorse for routine quality control of pharmaceutical products.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where this compound is present at very low concentrations in complex biological matrices.[3][4][5]
Method 1: Quantification of this compound by UV-Vis Spectrophotometry
This protocol outlines a straightforward method for determining the concentration of this compound in a solution.
Experimental Protocol
-
Determination of Maximum Absorbance (λmax):
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[6][7]
-
Use a solvent blank for baseline correction.[7]
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.[7]
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of this compound.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.[7]
-
Quantitative Data Summary
| Parameter | Typical Value |
| Wavelength (λmax) | To be determined experimentally (e.g., 250 nm) |
| Linearity Range | 1-25 µg/mL[8] |
| Correlation Coefficient (R²) | > 0.995[9] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow Diagram
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Method 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a robust HPLC-UV method for the quantification of this compound, suitable for quality control and purity assessment.
Experimental Protocol
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like acetic acid for better peak shape. The mobile phase can be run in isocratic or gradient mode.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[10]
-
Detection Wavelength: The λmax determined from UV-Vis spectrophotometry (e.g., 250 nm).[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[11] |
| Correlation Coefficient (R²) | > 0.999[10] |
| Limit of Detection (LOD) | ~0.01 µg/mL[12] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL[12] |
| Precision (%RSD) | < 2%[8] |
| Accuracy (% Recovery) | 98 - 102%[12] |
Workflow Diagram
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC method with fluorescence detection for determination of small quantities of triamcinolone in plasma in presence of endogenous steroids after derivatization with 9-anthroyl nitrile; pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
Application Note: Structural Elucidation of Isomagnolone Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the structural elucidation of the neolignan isomagnolone, and similar natural products, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
Introduction
This compound is a neolignan natural product, a class of compounds known for their diverse biological activities. The precise determination of its chemical structure is a prerequisite for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3] This application note outlines a systematic approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the constitution and connectivity of this compound.
Workflow for Structural Elucidation
The systematic process for elucidating the structure of a natural product like this compound using NMR spectroscopy is depicted in the following workflow diagram.
Experimental Protocols
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; acetone-d₆, (CD₃)₂CO). CDCl₃ is a common choice for neolignans.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
3.2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
3.2.1. ¹H NMR Spectroscopy
-
Purpose: To identify the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveal neighboring protons.
-
Protocol:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for concentration)
-
-
3.2.2. ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number of different carbon environments and their chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, CH₃, and quaternary (Cq) carbons.
-
Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) spectra.
-
Typical ¹³C parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds (e.g., H-C-H and H-C-C-H). Cross-peaks in the COSY spectrum connect coupled protons, helping to establish spin systems and molecular fragments.
-
Protocol:
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Typical parameters:
-
Pulse sequence: cosygpqf
-
Spectral width: ~12-16 ppm in both dimensions
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-4
-
-
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
Protocol:
-
Acquire a phase-sensitive, gradient-edited HSQC spectrum. This can also provide information on carbon multiplicity (CH/CH₃ vs. CH₂).
-
Typical parameters:
-
Pulse sequence: hsqcedetgpsisp2.3
-
¹H spectral width: ~12-16 ppm
-
¹³C spectral width: ~160-200 ppm
-
¹J(C,H) coupling constant: Optimized for ~145 Hz (for sp² and sp³ carbons)
-
Number of increments in F1: 128-256
-
Number of scans per increment: 2-8
-
-
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is a crucial experiment for connecting molecular fragments, especially across quaternary carbons and heteroatoms.
-
Protocol:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Typical parameters:
-
Pulse sequence: hmbcgplpndqf
-
¹H spectral width: ~12-16 ppm
-
¹³C spectral width: ~220-240 ppm
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for ~8 Hz
-
Number of increments in F1: 256-512
-
Number of scans per increment: 4-16
-
-
Data Presentation and Interpretation
The collected NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Illustrative NMR Data for a Neolignan (based on Magnolol)
The following table presents ¹H and ¹³C NMR data for Magnolol, a neolignan structurally related to this compound, to serve as an example for data presentation.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| 1 | 133.2 | - | - | C-2, C-6, C-1' |
| 2 | 128.8 | 7.14 (d, 8.0) | H-6 | C-1, C-3, C-4, C-6 |
| 3 | 115.4 | - | - | - |
| 4 | 150.1 | - | - | - |
| 5 | 123.3 | 7.02 (d, 1.8) | H-6 | C-1, C-3, C-4, C-7 |
| 6 | 128.4 | 7.31 (dd, 8.0, 1.8) | H-2, H-5 | C-1, C-2, C-4, C-5 |
| 7 | 40.0 | 3.44 (d, 6.6) | H-8 | C-4, C-5, C-6, C-8, C-9 |
| 8 | 137.5 | 5.81-6.12 (m) | H-7, H-9 | C-7, C-9 |
| 9 | 116.1 | 5.08-5.15 (m) | H-8 | C-7, C-8 |
| 1' | 133.2 | - | - | C-2', C-6', C-1 |
| 2' | 128.8 | 7.14 (d, 8.0) | H-6' | C-1', C-3', C-4', C-6' |
| 3' | 115.4 | - | - | - |
| 4' | 150.1 | - | - | - |
| 5' | 123.3 | 7.02 (d, 1.8) | H-6' | C-1', C-3', C-4', C-7' |
| 6' | 128.4 | 7.31 (dd, 8.0, 1.8) | H-2', H-5' | C-1', C-2', C-4', C-5' |
| 7' | 40.0 | 3.44 (d, 6.6) | H-8' | C-4', C-5', C-6', C-8', C-9' |
| 8' | 137.5 | 5.81-6.12 (m) | H-7', H-9' | C-7', C-9' |
| 9' | 116.1 | 5.08-5.15 (m) | H-8' | C-7', C-8' |
Note: Data is compiled from literature for Magnolol and serves as an illustrative example.[4][5][6][7][8]
Structure Assembly
-
Identify Spin Systems: Use the COSY spectrum to connect coupled protons, defining fragments of the molecule (e.g., the allyl group, aromatic ring spin systems).
-
Assign Protons to Carbons: Use the HSQC spectrum to assign each proton to its directly attached carbon.
-
Connect the Fragments: Use the HMBC spectrum to piece the fragments together. Look for correlations from protons to carbons that are 2-3 bonds away. For example, a correlation from the methylene protons of an allyl group (H-7) to aromatic carbons (C-4, C-5, C-6) establishes the connection point of the side chain to the aromatic ring. Correlations across the ether linkage or biphenyl bond are critical for defining the overall skeleton of neolignans.
-
Final Verification: Once a candidate structure is proposed, all observed NMR correlations (COSY, HSQC, HMBC) must be consistent with this structure. The molecular formula, obtained from high-resolution mass spectrometry (HRMS), must also match the proposed structure.
By systematically applying these NMR techniques and integrating the data, the complete chemical structure of this compound can be determined with high confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. mdpi.com [mdpi.com]
- 5. Magnolol and Honokiol Are Novel Antiparasitic Compounds from Magnolia officinalis That Target the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Mass spectrometry analysis of Isomagnolone fragmentation patterns.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a neolignan found in the bark of Magnolia officinalis, is an isomer of the well-studied magnolol and honokiol. These compounds are known for their various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As interest in the therapeutic potential of Isomagnolol grows, robust analytical methods for its identification and quantification are crucial. This application note provides a detailed protocol for the analysis of Isomagnolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explores its characteristic fragmentation patterns. Due to the limited direct literature on Isomagnolol fragmentation, this note infers a plausible fragmentation pathway based on the known fragmentation of its isomer, magnolol.
Experimental Protocols
Sample Preparation
A critical step for accurate analysis is the effective extraction of Isomagnolol from the sample matrix. The following protocol is a general guideline for the extraction of phenolic compounds from plant material and can be adapted as needed.[1]
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material (e.g., Magnolia bark).
-
Add 10 mL of 80% methanol in water.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Purification (Optional, for complex matrices):
-
For samples with high concentrations of interfering substances, a solid-phase extraction (SPE) step may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute Isomagnolol with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following parameters provide a starting point for developing a robust LC-MS/MS method for Isomagnolol analysis.
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 265.1 [M-H]⁻ |
| Product Ion Scan Range | m/z 50-300 |
| Collision Energy | Optimization required (start with 20-40 eV) |
| Capillary Voltage | 3.0 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Data Presentation
Predicted Fragmentation Pattern of Isomagnolol
Table 2: Predicted Quantitative Data for Isomagnolol Fragmentation (Negative Ion Mode)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 265.1 [M-H]⁻ | 250.1 | •CH₃ (Methyl radical) |
| 265.1 [M-H]⁻ | 247.1 | C₂H₄ (Ethene) via retro-Diels-Alder |
| 265.1 [M-H]⁻ | 223.1 | C₃H₆ (Propene) |
Note: The relative abundances of these ions would need to be determined experimentally.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Proposed Fragmentation Pathway of Isomagnolol
The following diagram illustrates a plausible fragmentation pathway for the deprotonated Isomagnolol molecule ([M-H]⁻) in the gas phase during MS/MS analysis.
Conclusion
This application note provides a comprehensive starting point for researchers and scientists interested in the mass spectrometry analysis of Isomagnolol. The detailed experimental protocols and the inferred fragmentation patterns offer a solid foundation for method development and structural elucidation. Further experimental work is necessary to confirm the proposed fragmentation pathway and to establish a definitive analytical method for the routine analysis of Isomagnolol in various matrices. The provided workflows and diagrams serve as valuable visual aids for understanding the experimental process and the molecular fragmentation of this promising natural compound.
References
Application Notes and Protocols for In Vitro Experiments with Isomagnolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a biphenolic neolignan and a primary metabolite of magnolol, is emerging as a compound of significant interest for its potential therapeutic applications.[1] Drawing from the extensive research on its structural isomer, magnolol, Isomagnolol is predicted to possess noteworthy anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.[1][2] These activities are likely mediated through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1] Furthermore, trans-isomagnolol has been identified as a selective partial agonist of the cannabinoid CB2 receptor, suggesting a role in immunomodulation and pain management.[3][4]
These application notes provide a comprehensive guide for designing and conducting in vitro experiments to elucidate the biological activities and mechanisms of action of Isomagnolol. The protocols detailed herein are based on established methodologies and data from studies on the closely related compound, magnolol, offering a solid foundation for initiating research with Isomagnolol.
Data Presentation: Quantitative Insights from Magnolol Studies
Due to the limited availability of specific quantitative data for Isomagnolol, the following tables summarize key findings for its isomer, magnolol. This information serves as a valuable reference point for determining appropriate concentration ranges for initial experiments with Isomagnolol.
Table 1: Anti-proliferative Activity of Magnolol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 20.43 | 72 |
| T47D | Breast Cancer | 0.91 | Not Specified |
| MCF-7 | Breast Cancer | 3.32 | Not Specified |
| H460 | Lung Cancer | 0.63 - 0.93 | Not Specified |
| HCC827 | Lung Cancer | 0.63 - 0.93 | Not Specified |
| H1975 | Lung Cancer | 0.63 - 0.93 | Not Specified |
| PC-3 | Prostate Cancer | 2 | Not Specified |
| HL-60 | Leukemia | 2 | Not Specified |
| MOLT-4 | Leukemia | 10 | Not Specified |
| HT-29 | Colorectal Cancer | ~75 | 24 |
| CT-26 | Colorectal Cancer | ~75 | 24 |
Note: The IC50 values for magnolol derivatives are presented to show the potential for enhanced activity.[5][6]
Table 2: Anti-inflammatory and Other Bioactivities of Magnolol
| Assay | Cell Line/System | Effect | Effective Concentration (µM) |
| Inhibition of IL-8 and TNF-α secretion | THP-1 cells | Reduced cytokine secretion | 10 |
| Inhibition of COX-2 activity | In vitro assay | Enzyme inhibition | 15 |
| Inhibition of NF-κB activation | THP-1 cells | Reduced NF-κB activity | 15 |
| Inhibition of iNOS and COX-2 expression | RAW 264.7 cells | Reduced gene and protein expression | 10 - 40 |
| Inhibition of NO production | RAW 264.7 cells | Reduced nitric oxide production | 10 - 40 |
| α-glucosidase inhibition | In vitro assay | Enzyme inhibition (IC50) | 2.0 |
| Cannabinoid Receptor (CB2) Agonism | cAMP accumulation assay | Partial agonist (EC50) | 3.28 |
Note: This data for magnolol can guide initial dose-response studies for Isomagnolol's anti-inflammatory and receptor-modulating effects.[3][7][8]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of Isomagnolol on cultured cells.
Materials:
-
Isomagnolol (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., cancer cell lines from Table 1, or relevant cell lines for neuroprotection or inflammation studies)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Isomagnolol Treatment: Prepare serial dilutions of Isomagnolol in complete medium from the stock solution. It is recommended to start with a concentration range informed by the magnolol data (e.g., 1-100 µM).[9] Remove the old medium from the wells and add 100 µL of the Isomagnolol-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For XTT: The formazan product is soluble, so no solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis (early and late stages) and necrosis in cells treated with Isomagnolol using flow cytometry.
Materials:
-
Isomagnolol
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Isomagnolol (e.g., based on IC50 values from the cell viability assay) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is used to investigate the effect of Isomagnolol on the expression and phosphorylation of specific proteins within a signaling pathway.
Materials:
-
Isomagnolol
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, p-Akt, total Akt, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Isomagnolol as desired. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with Isomagnolol.
Materials:
-
Isomagnolol
-
Inflammatory cell line (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed cells and pre-treat with various concentrations of Isomagnolol for 1-2 hours. Then, stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect Supernatant: Collect the cell culture supernatants.
-
ELISA Protocol:
-
Coat the ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash again and add the substrate solution.
-
Stop the reaction with the stop solution.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Mandatory Visualizations
Caption: Putative anti-inflammatory signaling pathways modulated by Isomagnolol.
Caption: General experimental workflow for in vitro evaluation of Isomagnolol.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Isomagnolol (EVT-3027085) | 87688-90-2 [evitachem.com]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antibacterial and anti-inflammatory effects of honokiol and magnolol against Propionibacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Standard operating procedure for Isomagnolone cell-based assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a biphenolic neolignan, is a significant metabolite of magnolol, a well-researched bioactive compound isolated from the bark of Magnolia officinalis. Due to their close structural and metabolic relationship, Isomagnolol is presumed to share some of the biological activities of its parent compound, which include anti-inflammatory, antioxidant, and anti-cancer effects. These activities are often attributed to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1][2]
This document provides detailed protocols for cell-based assays to investigate the biological activity of Isomagnolol. Given the limited availability of specific assay protocols for Isomagnolol, the following procedures have been adapted from established methods for magnolol. Researchers are advised to use these protocols as a starting point and optimize the conditions, particularly the concentration ranges of Isomagnolol, for their specific cell lines and experimental setups. It has been suggested that Isomagnolol may act synergistically with magnolol.[1]
Data Presentation: Quantitative Analysis of Magnolol (for Comparative Reference)
Due to the scarcity of published quantitative data specifically for Isomagnolol, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its parent compound, magnolol, in various cell lines. This information can serve as a valuable reference for designing dose-response experiments for Isomagnolol.
| Cell Line | Assay Type | Magnolol IC50 (µM) | Reference |
| A549 (Lung Cancer) | Cell Viability | ~50 | --INVALID-LINK-- |
| H441 (Lung Cancer) | Cell Viability | ~50 | --INVALID-LINK-- |
| H520 (Lung Cancer) | Cell Viability | ~50 | --INVALID-LINK-- |
| PC-3 (Prostate Cancer) | Apoptosis | 60 | --INVALID-LINK-- |
| KYSE-150 (Esophageal Cancer) | Cell Proliferation | ~50-100 (after 48h) | --INVALID-LINK-- |
| RAW 264.7 (Macrophage) | iNOS expression | ~15 | --INVALID-LINK-- |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Isomagnolol on a selected cell line.
Materials:
-
Isomagnolol
-
Cell line of interest (e.g., A549, PC-3, RAW 264.7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of Isomagnolol in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Isomagnolol. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Objective: To assess the anti-inflammatory potential of Isomagnolol by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
Isomagnolol
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of Isomagnolol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve and express the results as a percentage of inhibition of NO production compared to the LPS-only control.
Western Blot Analysis for Signaling Pathway Modulation (NF-κB, MAPK, PI3K/Akt)
Objective: To investigate the effect of Isomagnolol on the activation of key signaling proteins within the NF-κB, MAPK, and PI3K/Akt pathways.
Materials:
-
Isomagnolol
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with Isomagnolol at desired concentrations for a specified time. For signaling pathway analysis, short treatment times (e.g., 15, 30, 60 minutes) are often optimal.
-
If applicable, stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB, EGF for MAPK/PI3K/Akt) for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: General experimental workflow for this compound cell-based assays.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for Isomagnolone Administration in Animal Research Models
Introduction:
Isomagnolone is a bioactive compound structurally related to magnolol and honokiol, the primary active constituents of Magnolia officinalis extract. It is identified as a metabolite of magnolol, specifically as trans-isomagnolol. Research indicates that this compound possesses anti-inflammatory, antioxidant, and neuroprotective properties. Due to its recent identification and more limited direct research, this document will primarily focus on the administration and established protocols of its parent compound, magnolol, which is extensively studied in various animal models. The methodologies and findings related to magnolol are highly relevant and provide a foundational framework for investigating this compound.
Magnolol (5,5'-diallyl-2,2'-dihydroxybiphenyl) is a polyphenolic compound that has demonstrated a wide array of pharmacological activities, including neuroprotective and anti-inflammatory effects. These application notes provide detailed protocols and quantitative data from preclinical animal studies to guide researchers in the effective administration and evaluation of this compound and related compounds.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters and effective dosages of magnolol in various animal models, providing a crucial reference for designing new in vivo studies.
Table 1: Pharmacokinetic Parameters of Magnolol in Rodents
| Parameter | Animal Model | Administration Route & Dose | Value | Reference |
| Oral Bioavailability | Rat | 20 mg/kg (oral) | ~4-5% | |
| Rat | 50 mg/kg (oral) | 4.9% | ||
| Mean Peak Plasma Concentration (Cmax) | Rat | Oral Administration | 426.4 ± 273.8 ng/mL | |
| Rat | 20 mg/kg (oral) | 0.16 µg/mL | ||
| Time to Peak Plasma Concentration (Tmax) | Rat | 20 mg/kg (oral) | 1.12 h | |
| Elimination Half-Life (T1/2) | Rat | 2-10 mg/kg (IV) | ~49-54 min | |
| Rat | 20 mg/kg (oral) | 2.33 h | ||
| Tissue Distribution | Rat | Oral Administration | Predominantly in liver, kidney, brain, lung, and heart |
Table 2: Effective Doses of Magnolol in Animal Models for Neuroprotective and Anti-inflammatory Effects
| Animal Model | Condition | Administration Route & Dose | Key Findings | Reference |
| Mouse | Aβ1-42-induced Alzheimer's Disease | 20 mg/kg | Reduced Aβ plaque deposition and neuroinflammation. | |
| Mouse | MPTP-induced Parkinson's Disease | 30 mg/kg (oral) | Attenuated neurodegeneration and oxidative stress. | |
| Rat | Global Ischemic Stroke | 10 and 30 mg/kg | Reduced total infarcted volume by 15% and 30%, respectively. | |
| Rat | Intracerebral Hemorrhage | Not specified | Reduced brain water content and restored the blood-brain barrier. | |
| Mouse | LPS-induced Mastitis | Not specified | Significantly inhibited the production of TNF-α, IL-6, and IL-1β. | |
| Mouse | A23187-induced Pleurisy | 10 mg/kg (i.p.) | Reduced protein leakage and leukocyte infiltration. | |
| Rat | Mycobacterium butyricum-induced Arthritis | 100 mg/kg | Significantly inhibited paw swelling and reduced serum cytokine levels. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of magnolol in animal research, which can be adapted for this compound studies.
Protocol 1: Intraperitoneal (i.p.) Administration of Magnolol for Anti-inflammatory Studies in Mice
Objective: To assess the anti-inflammatory effects of magnolol in a mouse model of A23187-induced pleurisy.
Materials:
-
Magnolol
-
Vehicle (e.g., saline with 2% DMSO)
-
A23187 (calcium ionophore)
-
Male ICR mice (6-8 weeks old)
-
Syringes and needles (27-gauge)
-
Pleural lavage equipment
-
Assay kits for protein, PGE2, and LTB4 quantification
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve magnolol in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration:
-
Administer magnolol (10 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
Thirty minutes after magnolol/vehicle administration, induce pleurisy by intrapleural injection of A23187 (20 nmol in 0.1 mL of saline).
-
-
Sample Collection:
-
Four hours after the induction of pleurisy, euthanize the mice.
-
Collect the pleural fluid by washing the pleural cavity with 1 mL of heparinized saline.
-
-
Analysis:
-
Centrifuge the pleural exudate to separate the cells.
-
Measure the total protein concentration in the supernatant as an indicator of plasma leakage.
-
Count the number of polymorphonuclear (PMN) leukocytes in the cell pellet.
-
Quantify the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in the supernatant using appropriate assay kits.
-
Protocol 2: Oral Gavage Administration of Magnolol for Neuroprotective Studies in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of magnolol in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
Materials:
-
Magnolol
-
Vehicle (e.g., saline)
-
MPTP hydrochloride
-
Male C57BL/6N mice (8-10 weeks old)
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., rotarod)
-
Materials for Western blot analysis (antibodies for DAT, TH, GFAP)
-
Lipid peroxidation assay kit
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: Suspend magnolol in saline for oral administration.
-
Administration Schedule:
-
Divide mice into experimental groups (e.g., vehicle control, MPTP only, MPTP + magnolol).
-
Administer magnolol (30 mg/kg) or vehicle by oral gavage once daily for 4 or 5 consecutive days.
-
On the third day of magnolol/vehicle treatment, induce Parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
-
Behavioral Assessment:
-
Perform behavioral tests, such as the rotarod test, to assess motor coordination at baseline and at specified time points after MPTP administration.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and dissect the striatum.
-
Homogenize the tissue for Western blot analysis to measure the protein levels of dopamine transporter (DAT), tyrosine hydroxylase (TH), and glial fibrillary acidic protein (GFAP).
-
Measure the extent of lipid peroxidation in the striatal tissue homogenates as a marker of oxidative stress.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by magnolol and a general workflow for its in vivo administration and analysis.
Caption: Magnolol's anti-inflammatory signaling pathway.
Caption: Neuroprotective signaling pathways of Magnolol.
Caption: General workflow for in vivo animal studies.
Application of Isomagnolone as a potential therapeutic compound.
Despite significant interest in the therapeutic potential of natural compounds, comprehensive data on the specific applications and mechanisms of Isomagnolone remains elusive in publicly available scientific literature. While related compounds have shown promise in various pharmacological studies, detailed application notes and protocols specifically for this compound, including quantitative data and established experimental methodologies, are not yet available.
Currently, the scientific community has not published in-depth studies focusing on this compound's therapeutic effects. As a result, there is a notable absence of quantitative data, such as IC50 or EC50 values, which are crucial for assessing the potency and efficacy of a compound. Furthermore, detailed experimental protocols that would enable researchers to replicate and build upon previous work are not established for this specific molecule.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The lack of existing data underscores a gap in the current understanding of this compound's potential. It highlights the need for foundational research to explore its bioactivity and therapeutic promise.
Potential Avenues for Future Research
Drawing inspiration from the study of structurally similar compounds, future research on this compound could potentially explore the following areas:
-
Anti-Inflammatory Activity: Many flavonoids and related phenolic compounds exhibit anti-inflammatory properties. A logical first step would be to investigate this compound's ability to modulate key inflammatory pathways.
-
Neuroprotective Effects: The structural class to which this compound belongs has been associated with neuroprotective activities. Investigating its effects on neuronal cell viability and function in models of neurodegenerative diseases could be a valuable research direction.
-
Anticancer Properties: The potential of natural compounds to inhibit cancer cell growth is a significant area of research. Screening this compound against various cancer cell lines could reveal potential cytotoxic or cytostatic effects.
A Hypothetical Experimental Workflow
For scientists embarking on the initial investigation of this compound, a general experimental workflow could be conceptualized. This workflow would aim to first screen for biological activity and then delve into the underlying mechanisms.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Methods for Isomagnolol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Isomagnolol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Isomagnolol and related phenolic compounds. A systematic approach to troubleshooting is recommended, changing only one parameter at a time to isolate the source of the problem.[1][2]
1. Poor Peak Shape (Tailing or Fronting)
Question: My Isomagnolol peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue when analyzing phenolic compounds like Isomagnolol.[3] Potential causes and solutions are outlined below:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns, can cause peak tailing.[4]
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state (either fully ionized or neutral).[3][4] For Isomagnolol, which is a phenolic compound, a slightly acidic mobile phase (e.g., with 0.1-0.2% formic or acetic acid) is often effective.[5] Using a highly end-capped column or a column with a different stationary phase chemistry (e.g., C8 instead of C18) can also mitigate these interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][7]
-
Mismatched Solvents: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[10]
2. Inconsistent Retention Times
Question: The retention time for my Isomagnolol peak is shifting between injections. What should I investigate?
Answer: Retention time shifts can compromise the reliability of your analytical method. Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.[3]
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a reliable buffer system if pH control is critical.
-
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can lead to drifting retention times.[7]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Flow Rate Fluctuation: Issues with the HPLC pump can cause inconsistent flow rates.[1][3]
-
Temperature Variations: Changes in column temperature can affect retention times.[11]
-
Solution: Use a column oven to maintain a consistent temperature.
-
3. High Backpressure
Question: The backpressure of my HPLC system is unusually high. What could be the cause?
Answer: High backpressure can indicate a blockage in the system.[3]
-
Blocked Frits or Tubing: Particulate matter from the sample or mobile phase can clog the column inlet frit or system tubing.[8][9]
-
Solution: Replace the in-line filter and column frit. If tubing is suspected, it may need to be replaced. Filtering samples before injection is a crucial preventative measure.[3]
-
-
Column Contamination: Contaminants from the sample matrix can build up on the column.[10]
-
Solution: Wash the column with a strong solvent. A guard column can help prevent this issue.[10]
-
-
Mobile Phase Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic modifier to prevent precipitation.[1]
-
Solution: Check the solubility of your buffer in the highest organic concentration of your gradient.
-
4. Baseline Noise or Drift
Question: I'm observing a noisy or drifting baseline in my chromatogram. How can I resolve this?
Answer: A stable baseline is essential for accurate quantification.
-
Mobile Phase Contamination: Impurities in the mobile phase solvents can lead to a noisy or rising baseline, especially in gradient elution.[1][10]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.[9]
-
Solution: Clean the flow cell according to the manufacturer's instructions. Check the detector lamp's performance.
-
-
Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause baseline spikes.[9]
-
Solution: Degas the mobile phase and prime the system thoroughly.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Isomagnolol?
A1: A good starting point for Isomagnolol separation is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5] Isocratic elution can be initially tested, followed by a gradient program to optimize the separation from other components in the sample matrix.
Q2: What detection wavelength should I use for Isomagnolol?
A2: Based on methods for the structurally similar compounds magnolol and honokiol, a detection wavelength of around 290 nm is recommended for Isomagnolol.[5]
Q3: How can I improve the resolution between Isomagnolol and other closely eluting peaks?
A3: To improve resolution, you can:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. A shallower gradient can also improve the separation of closely eluting peaks.[7]
-
Change the Stationary Phase: Switching to a different column chemistry (e.g., C8 or a phenyl-hexyl column) can alter the selectivity of the separation.[6]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the run time.[2]
-
Modify the Temperature: Changing the column temperature can affect the selectivity of the separation.[11]
Q4: Is a guard column necessary for Isomagnolol analysis?
A4: While not strictly necessary for all samples, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts.[4][10] It helps protect the more expensive analytical column from contamination and extends its lifetime.[10]
Data Presentation
Table 1: Example HPLC Parameters for Isomagnolol-Related Compounds
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 5 µm, 4.6 x 250 mm[5] | C18, 3.5 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.2% Formic Acid in Water[5] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile |
| Elution | 75% B[5] | 0-20 min, 30-80% B |
| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min |
| Column Temp. | 30 °C[5] | 35 °C |
| Detection | 290 nm[5] | 290 nm |
| Injection Vol. | 20 µL[5] | 5 µL |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Isomagnolol Quantification
This protocol is based on a method developed for the related compounds magnolol and honokiol.[5]
-
Sample Preparation:
-
Accurately weigh and dissolve the Isomagnolol standard or sample extract in ethanol or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/0.2% Formic Acid in Water (75/25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for Isomagnolol.
-
-
Quantification:
-
Prepare a calibration curve using a series of Isomagnolol standards of known concentrations.
-
Quantify the amount of Isomagnolol in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: A general workflow for HPLC method development.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. silicycle.com [silicycle.com]
- 5. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. ijsdr.org [ijsdr.org]
- 9. mastelf.com [mastelf.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Isomagnolone Stability & Degradation Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Isomagnolone in solution. The following information is based on established principles of phenolic compound chemistry and data from structurally similar neolignans, such as magnolol and honokiol, due to the limited availability of direct stability studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: Like other phenolic compounds, this compound is susceptible to degradation from several factors. The primary environmental factors of concern are:
-
pH: this compound is expected to be less stable in neutral to alkaline solutions.[1][2] Phenolic hydroxyl groups are more susceptible to oxidation at higher pH.[3][4]
-
Oxidation: Exposure to oxygen, especially in the presence of metal ions or light, can lead to oxidative degradation.[5][6] Phenolic compounds are known to undergo oxidative dimerization.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[7]
-
Light: Exposure to UV or even ambient light can induce photodegradation.
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: To maximize stability, stock solutions of this compound should be prepared in a non-aqueous, aprotic solvent such as DMSO or ethanol. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, solutions should be aliquoted and stored at -20 °C or -80 °C in tightly sealed containers, protected from light.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented in the literature, based on the chemistry of related neolignans and phenolic compounds, potential degradation pathways could involve oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-type structures or oxidative dimerization products.[3][5]
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The most reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A stability-indicating method is one that can separate the intact drug from its degradation products.[9][10] Regular analysis of your working solution over the course of your experiment can quantify any degradation that may be occurring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental medium. | Prepare fresh this compound solutions for each experiment. If using aqueous buffers, prepare the final dilution immediately before use. Consider the pH of your culture medium or buffer, as neutral to alkaline pH can decrease stability.[1][2] |
| Appearance of new peaks in my HPLC chromatogram. | This compound is degrading into one or more new compounds. | This confirms instability under your current conditions. Review your solution preparation, storage, and experimental setup to minimize exposure to light, elevated temperatures, and high pH. |
| Variability in experimental results between batches. | Inconsistent stability of this compound stock or working solutions. | Implement a standardized protocol for solution preparation and storage. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not cause precipitation. A small percentage of an organic co-solvent may be necessary. |
Quantitative Stability Data (for Structurally Similar Compounds)
The following tables summarize stability data for magnolol and honokiol, which share structural similarities with this compound and can provide insights into its potential stability profile.
Table 1: Stability of Magnolol and Honokiol at 60 °C for 24 hours
| Condition | Magnolol (% remaining) | Honokiol (% remaining) |
| 0.1 M HCl | > 95% | > 95% |
| pH 7.4 | > 95% | ~80% |
| pH 8 | ~90% | ~60% |
| pH 9 | ~85% | ~40% |
| pH 10 | ~70% | < 20% |
| 0.1 M NaOH | < 50% | < 10% |
| Data adapted from a study on the stability of magnolol and honokiol.[1][2] |
Table 2: Stability of Magnolol and Honokiol at Room Temperature and 37 °C for 30 days
| Condition | Magnolol (% remaining) | Honokiol (% remaining) |
| Room Temperature | ||
| pH < 7.4 | > 95% | > 95% |
| pH 7.4 | > 95% | ~84% |
| pH 8 | > 95% | ~75% |
| 37 °C | ||
| pH 4.5 | > 95% | ~90% |
| pH 6.8 | > 95% | ~80% |
| pH 7.4 | > 95% | ~29% |
| Data adapted from a study on the stability of magnolol and honokiol.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.[1]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Incubate the solid this compound or a solution at a high temperature (e.g., 70 °C) for 48 hours.[7]
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a developed HPLC method and compare the chromatograms to that of an unstressed control solution.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradants.
1. Initial Method Development:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
2. Method Validation:
-
Analyze the samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][13][14]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability.
References
- 1. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. acdlabs.com [acdlabs.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. saudijournals.com [saudijournals.com]
Methods for improving Isomagnolone solubility for in vitro assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Isomagnolol in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Isomagnolol and why is its solubility a concern for in vitro experiments?
Isomagnolol is a bioactive lignan found in the bark of Magnolia officinalis. Like many natural phenolic compounds, Isomagnolol is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the general solubility properties of Isomagnolol?
Q3: Which solvents are recommended for preparing Isomagnolol stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing high-concentration stock solutions of hydrophobic compounds like Isomagnolol. It is crucial to use anhydrous, high-purity solvents to prevent degradation and precipitation.
Q4: What is the recommended final concentration of the organic solvent in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final solvent concentration without Isomagnolol) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of stock solution in aqueous buffer or media. | The aqueous solubility of Isomagnolol has been exceeded. | - Prepare a fresh, lower concentration stock solution.- Use a co-solvent system (e.g., a mixture of DMSO and ethanol).- Gently warm the aqueous solution to 37°C before adding the Isomagnolol stock solution.- Increase the volume of the final solution to lower the final concentration of Isomagnolol. |
| Cloudiness or turbidity in the cell culture well after adding Isomagnolol. | The compound is precipitating out of the complex biological medium. | - Reduce the final concentration of Isomagnolol in the assay.- Pre-mix the Isomagnolol stock solution with a small amount of serum-containing media before adding it to the full volume of media in the well.- Increase the serum concentration in the media if experimentally permissible, as serum proteins can help to solubilize hydrophobic compounds. |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of solubilized Isomagnolol due to precipitation or degradation. | - Prepare fresh stock solutions for each experiment.- Visually inspect stock and working solutions for any signs of precipitation before use.- Protect stock solutions from light and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Observed cellular toxicity that is not dose-dependent with Isomagnolol. | The concentration of the organic solvent is too high, causing cytotoxicity. | - Ensure the final solvent concentration is below 0.5% and ideally at or below 0.1%.- Run a vehicle control with varying concentrations of the solvent to determine the toxicity threshold for your specific cell line. |
Quantitative Data Summary
Since specific quantitative solubility data for Isomagnolol is limited, the following table provides data for the closely related and structurally similar compound, Magnolol, as a reference. Please note that these values are for Magnolol and should be used as an estimate for Isomagnolol.
| Solvent | Magnolol Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Isomagnolol Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Isomagnolol in DMSO.
Materials:
-
Isomagnolol powder (Molecular Weight: 282.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.82 mg of Isomagnolol powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the Isomagnolol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a method for diluting the Isomagnolol stock solution into cell culture medium.
Materials:
-
10 mM Isomagnolol stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
Procedure:
-
Thaw an aliquot of the 10 mM Isomagnolol stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize precipitation.
-
Example for a 10 µM final concentration:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium to make a 100 µM intermediate solution.
-
Gently mix by pipetting.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cells in culture medium in a 96-well plate to achieve a final concentration of 10 µM.
-
-
-
Ensure the final DMSO concentration is below the toxicity limit for your cell line (typically ≤ 0.1%).
-
Include a vehicle control containing the same final concentration of DMSO.
Signaling Pathways and Experimental Workflows
Isomagnolol's Potential Mechanism of Action
Isomagnolol, as a metabolite of Magnolol, is suggested to have similar biological activities, including anti-inflammatory effects. These effects are likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2]
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by Isomagnolol.
Experimental Workflow for Improving Isomagnolol Solubility
This workflow outlines a systematic approach to improving the solubility of Isomagnolol for in vitro assays.
Caption: A logical workflow for preparing and troubleshooting Isomagnolol solutions.
References
Common challenges in accurate Isomagnolone quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Isomagnolone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the most common challenges in accurately quantifying this compound?
The most significant challenges in this compound quantification, particularly in complex matrices such as plant extracts or biological fluids, include:
-
Matrix Effects: Co-eluting endogenous substances can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate results.[1][2][3]
-
Poor Chromatographic Peak Shape: Peak tailing or broadening can compromise resolution and lead to inaccurate integration and quantification.[4][5][6][7]
-
Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., pH, temperature, light), affecting the accuracy of quantification.[8][9][10]
-
Low Recovery during Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to underestimation of its concentration.
2. How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analog can be used.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
3. What causes peak tailing for this compound and how can I prevent it?
Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns.[4][7] To address this:
-
Mobile Phase Modification: Add a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to mask the silanol groups.
-
Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated.
-
Lower pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4]
-
Sample Solvent: Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.
4. Is this compound stable during sample processing and analysis?
The stability of this compound should be thoroughly evaluated as part of method development. Potential degradation pathways could be initiated by factors such as pH, temperature, and light. A forced degradation study is recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and technique (e.g., sonication time, temperature). Consider a different sample preparation method (e.g., SPE instead of LLE). |
| Adsorption to labware. | Use silanized glassware or polypropylene tubes. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard. |
| Matrix effects. | Implement strategies to minimize matrix effects as described in the FAQ section. | |
| Instrument instability. | Check for leaks, ensure proper pump performance, and allow the system to equilibrate. | |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the column. | Refer to the FAQ on peak tailing for solutions. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank solvent after high-concentration samples. |
| Contamination in the mobile phase or system. | Use high-purity solvents and filter the mobile phase. Flush the system. | |
| No this compound Peak Detected | Insufficient sensitivity. | Optimize MS parameters (e.g., ionization source settings, collision energy). Concentrate the sample during preparation. |
| Analyte degradation. | Investigate sample stability and adjust handling and storage conditions accordingly. |
Illustrative Quantitative Data
The following tables present example data that would be expected from a validated HPLC-UV method for this compound quantification. This data is for illustrative purposes and should be established for your specific method and matrix.
Table 1: this compound Calibration Curve Data (Illustrative)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,098 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy Data for this compound QC Samples (Illustrative)
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | Precision (%RSD) | Accuracy (%) |
| Low | 5 | 4.92 | 2.8 | 98.4 |
| Medium | 25 | 25.45 | 1.9 | 101.8 |
| High | 75 | 74.25 | 2.1 | 99.0 |
Experimental Protocols
Protocol 1: Template for HPLC-UV Method for this compound Quantification
This protocol is a starting point and requires optimization and validation for your specific application.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Plant Material):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Protocol 2: Template for Forced Degradation Study of this compound
1. Acid Degradation:
-
Dissolve this compound in 1 M HCl and incubate at 60 °C for 24 hours.
2. Base Degradation:
-
Dissolve this compound in 1 M NaOH and incubate at 60 °C for 24 hours.
3. Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose solid this compound to 105 °C for 48 hours.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analysis:
-
For each condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC method to assess the degradation and the formation of any new peaks.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting flow for this compound analysis.
References
- 1. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. scispace.com [scispace.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. sgs.com [sgs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Isomagnolone Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Isomagnolone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound should be empirically determined for each cell line and experimental condition. However, based on studies of structurally related isoflavonoids like irisolidone, a starting range of 1-50 µM is recommended for dose-response experiments.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is understood to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways.[1]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: A cell viability assay, such as the MTT or XTT assay, is recommended to determine the cytotoxic potential of this compound at various concentrations. This will help establish a non-toxic working concentration range for your subsequent experiments.
Q4: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?
A4: Murine macrophage cell lines like RAW 264.7 and microglial cell lines such as BV-2 are commonly used to study inflammatory responses and are suitable for investigating the effects of this compound.[1][2]
Troubleshooting Guides
Poor or No Inhibition of Nitric Oxide (NO) Production
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. |
| Cell Health and Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., MTT) in parallel to confirm that the lack of inhibition is not due to cytotoxicity at the tested concentrations. |
| LPS Inactivity | Verify the activity of your lipopolysaccharide (LPS) stock. Use a fresh aliquot or a new batch of LPS if necessary. Confirm LPS-induced NO production in a positive control group without this compound treatment. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before LPS stimulation. A typical pre-incubation time is 1-2 hours. |
| Griess Assay Issues | Ensure the Griess reagents are fresh and properly prepared. Use a nitrite standard curve for accurate quantification. |
Inconsistent Western Blot Results for NF-κB Pathway Proteins
| Potential Cause | Recommended Solution |
| Insufficient Protein Loading | Determine the protein concentration of your lysates using a BCA or Bradford assay and ensure equal loading (typically 20-40 µg per lane). |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα). Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Inefficient Nuclear Extraction | For detecting nuclear translocation of p65, ensure your nuclear extraction protocol is efficient. Use appropriate controls (e.g., cytoplasmic and nuclear markers) to verify the purity of your fractions. |
| Timing of Cell Lysis | The activation of the NF-κB pathway is transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes post-LPS stimulation) to identify the peak of protein phosphorylation and degradation. |
| Phosphatase Activity | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins. |
Experimental Protocols & Data Presentation
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 ± 3.5 |
| 5 | 96 ± 4.1 |
| 10 | 95 ± 3.8 |
| 25 | 92 ± 4.5 |
| 50 | 88 ± 5.2 |
| 100 | 75 ± 6.3 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Nitric Oxide (Griess) Assay
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.[4]
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[4]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 35.8 ± 2.9 |
| LPS + this compound (10 µM) | 20.5 ± 2.1 |
| LPS + this compound (25 µM) | 12.3 ± 1.8 |
| LPS + this compound (50 µM) | 6.7 ± 1.2 |
| Note: This is example data and will vary by cell line and experimental conditions. |
TNF-α ELISA
Objective: To measure the effect of this compound on TNF-α secretion from LPS-stimulated RAW 264.7 cells.
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 or 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the TNF-α ELISA according to the manufacturer's protocol.
| Treatment (24h) | TNF-α Concentration (pg/mL) |
| Control | < 15 (Below detection limit) |
| LPS (1 µg/mL) | 1250 ± 110 |
| LPS + this compound (10 µM) | 780 ± 95 |
| LPS + this compound (25 µM) | 450 ± 60 |
| LPS + this compound (50 µM) | 210 ± 45 |
| Note: This is example data and will vary by cell line and experimental conditions. |
Western Blot for NF-κB Pathway
Objective: To analyze the effect of this compound on the phosphorylation of p65 and IκBα in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration and perform SDS-PAGE with 30 µg of protein per lane.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: this compound inhibits inflammatory pathways.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting NO inhibition experiments.
References
- 1. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microglial-produced nitric oxide and reactive nitrogen oxides mediate neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and mitigating Isomagnolone interference in assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with Isomagnolone. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section provides solutions to common problems that may arise during experiments involving this compound.
Q1: My fluorescence-based assay shows an unexpectedly high signal in the presence of this compound. What could be the cause?
A1: An unexpectedly high fluorescence signal could be due to the intrinsic fluorescence of this compound, also known as autofluorescence.[1] Many phenolic compounds absorb and emit light, which can interfere with the assay's readout.[2]
To troubleshoot this, you should:
-
Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without the other assay components (e.g., enzyme, substrate, detection reagents). A significant signal in this control indicates autofluorescence.[1]
-
Perform a spectral scan: If your plate reader has this capability, perform an excitation and emission scan of this compound to determine its fluorescence profile. This will help you understand if its spectral properties overlap with your assay's fluorophore.
-
Switch to a red-shifted fluorophore: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue-green spectrum).[3] If possible, switch to a fluorophore that is excited and emits at longer wavelengths (red or far-red) to minimize interference.[3]
Q2: I'm observing a decrease in signal in my fluorescence assay that doesn't correlate with the expected biological activity of this compound. What's happening?
A2: This could be due to fluorescence quenching, where this compound absorbs the light emitted by the assay's fluorophore, leading to a reduced signal.[2] Phenolic compounds have been shown to quench the fluorescence of other molecules.[4]
To investigate this:
-
Perform a quenching control experiment: Measure the fluorescence of your assay's fluorophore with and without the addition of this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of this compound is indicative of quenching.
-
Decrease the concentration of this compound: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized.
-
Consider an orthogonal assay: Use an assay with a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay, to confirm the activity of this compound.[5]
Q3: My dose-response curves with this compound are steep and show a narrow concentration range for inhibition, which seems unusual. Could this be an artifact?
A3: Yes, this is a characteristic often observed with compounds that form aggregates in solution.[6] Small molecule aggregation can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive results.[7]
To determine if this compound is aggregating:
-
Include a detergent in your assay buffer: Non-ionic detergents like Triton X-100 can disrupt aggregates.[8] Re-running your assay with the addition of 0.01% Triton X-100 may abolish the inhibitory effect if it's caused by aggregation.[9][10]
-
Perform Dynamic Light Scattering (DLS): DLS is a technique that can directly measure the size of particles in a solution.[11] If this compound is forming aggregates, DLS will detect particles with a larger hydrodynamic radius.[12]
-
Vary enzyme concentration: In cases of non-specific inhibition by aggregation, the IC50 value of the compound may shift with changes in the enzyme concentration. A true inhibitor should have an IC50 that is independent of the enzyme concentration.
Frequently Asked Questions (FAQs)
This section addresses general questions about this compound and assay interference.
Q1: What is this compound and what are its chemical properties?
A1: this compound is a naturally occurring organic compound with the chemical formula C18H18O3.[13] It belongs to the class of compounds known as lignans and is characterized by a phenolic structure.
| Property | Value |
| Molecular Formula | C18H18O3 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one |
Q2: Why are phenolic compounds like this compound prone to assay interference?
A2: Phenolic compounds contain aromatic rings and hydroxyl groups, which can contribute to properties that lead to assay interference. These include:
-
Fluorescence: The conjugated pi systems in the aromatic rings can absorb and emit light, leading to autofluorescence.[2]
-
Quenching: The phenolic structure can interact with fluorophores and absorb their emitted energy.[4]
-
Aggregation: The planar nature of the aromatic rings and the potential for hydrogen bonding can promote self-assembly into aggregates in aqueous solutions.[7]
-
Reactivity: Phenolic hydroxyl groups can be susceptible to oxidation, which can generate reactive species that interfere with assay components.
Q3: What is an orthogonal assay and why is it important for hit validation?
A3: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different detection method or technology.[14][15] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) that directly measures binding of the compound to the target protein.[5] Using an orthogonal assay is a critical step in hit validation to ensure that the observed activity is genuine and not an artifact of the primary assay format.[16]
Q4: Are there any known signaling pathways that this compound might affect?
A4: While there is limited direct research on the specific signaling pathways modulated by this compound, structurally related compounds like magnolol and isoliquiritigenin have been shown to affect key cellular signaling pathways, including:
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.[17][18]
-
NF-κB Pathway: This pathway plays a crucial role in inflammation and immune responses.
-
JAK-STAT Pathway: This pathway is involved in cytokine signaling and cell growth.
It is plausible that this compound could also interact with components of these pathways. Therefore, if you are studying these pathways and observe unexpected results with this compound, it is important to consider the possibility of assay interference.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.[1]
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the primary assay.
-
Dispense the this compound dilutions into the wells of the microplate.
-
Include control wells containing only the assay buffer to determine the background fluorescence.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of all wells.
Data Analysis:
-
Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.
Protocol 2: Detecting Compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if this compound forms aggregates in the assay buffer.[11]
Materials:
-
Test compound (this compound)
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Allow the solution to equilibrate at the assay temperature for a period representative of your assay incubation time.
-
Carefully transfer the solution to a clean DLS cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the DLS measurement to determine the particle size distribution.
Data Analysis:
-
Analyze the correlation function and the resulting particle size distribution.
-
The presence of a significant population of particles with a hydrodynamic radius substantially larger than that expected for a small molecule (typically >100 nm) is indicative of aggregation.[11]
Visualizations
Caption: A troubleshooting workflow for identifying potential this compound interference.
Caption: Potential signaling pathways that could be affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. sketchviz.com [sketchviz.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Isomagnolone activity studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the biological activities of Isomagnolone. Due to the novelty of this compound, this guide also addresses general challenges encountered when investigating natural products with emerging biological profiles.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes and troubleshooting steps?
A1: Inconsistent cell viability results are a common challenge when characterizing a novel compound. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution Instability | - Prepare fresh stock solutions for each experiment. - Test different solvents for optimal solubility and stability (e.g., DMSO, ethanol). - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Cell Culture Conditions | - Ensure consistent cell passage numbers across experiments.[1] - Regularly test for mycoplasma contamination. - Maintain consistent seeding densities and incubation times.[1] |
| Assay Protocol Variability | - Standardize incubation times with this compound. - Ensure thorough mixing of reagents. - Use a multichannel pipette for simultaneous reagent addition to minimize timing differences across wells. |
| Compound-Assay Interference | - Some compounds can interfere with assay readouts (e.g., autofluorescence). - Run parallel assays with different detection methods (e.g., colorimetric vs. fluorescent). - Include a "compound only" control (without cells) to check for direct interference with assay reagents. |
Q2: Our initial screening suggested this compound has anti-inflammatory activity, but the results are not reproducible in follow-up experiments. How should we proceed?
A2: Reproducibility issues are common in early-stage drug discovery. A multi-faceted approach is necessary to validate initial findings.
Recommended Workflow for Validating Bioactivity:
Figure 1. A stepwise workflow for validating initial screening hits.
Detailed Steps:
-
Confirm with Dose-Response: Instead of a single concentration, test this compound across a range of concentrations to establish a dose-response relationship.
-
Use Orthogonal Assays: Employ different experimental methods to measure the same biological effect. For example, if the primary assay measured nitric oxide production, a secondary assay could measure the protein levels of pro-inflammatory cytokines like TNF-α or IL-6 via ELISA.
-
Investigate Mechanism of Action: If the anti-inflammatory effect is confirmed, investigate the underlying signaling pathways. For example, assess the phosphorylation status of key inflammatory mediators like NF-κB or MAP kinases.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
Scenario: You are investigating the neuroprotective effects of this compound, but at higher concentrations, you observe significant cell death.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for unexpected cytotoxicity.
Hypothetical Data Example:
| This compound (µM) | Cell Viability (%) | Annexin V Positive (%) | Caspase-3 Activity (RFU) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 105 ± 15 |
| 1 | 98 ± 5.1 | 6.1 ± 1.3 | 110 ± 20 |
| 10 | 85 ± 6.2 | 15.8 ± 2.5 | 350 ± 45 |
| 50 | 40 ± 7.8 | 65.3 ± 8.9 | 980 ± 110 |
| 100 | 15 ± 4.3 | 88.1 ± 9.5 | 1500 ± 180 |
Guide 2: Investigating Off-Target Effects
Scenario: this compound shows the desired activity, but you suspect it may have off-target effects that could lead to undesirable side effects.
Hypothetical Signaling Pathway Analysis:
This compound is hypothesized to inhibit the pro-inflammatory NF-κB pathway. However, unexpected changes in cell proliferation suggest potential off-target effects on the MAPK/ERK pathway.
Figure 3. Hypothetical signaling pathways modulated by this compound.
To investigate this, perform a Western blot analysis to probe for key proteins in both pathways after this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
Validation & Comparative
Validating the Molecular Targets of Isomagnolone: A Comparative Guide
A comprehensive analysis of Isomagnolone's potential molecular targets is currently limited by a scarcity of direct experimental data. However, by examining structurally similar and well-researched lignans, particularly Magnolol and Honokiol, we can infer potential mechanisms of action and guide future validation studies. This guide provides a comparative overview of the known molecular targets and biological activities of these related compounds, presenting available quantitative data, experimental methodologies, and associated signaling pathways.
Comparative Analysis of this compound and Related Lignans
This compound, a neolignan, shares a core biphenolic structure with Magnolol and Honokiol, compounds extensively studied for their anti-inflammatory and anti-cancer properties.[1][2] This structural similarity suggests that this compound may share overlapping molecular targets and biological activities. The primary difference lies in the position of the allyl groups on the biphenyl core, which can influence binding affinity and specificity to target proteins.
Quantitative Data on Comparator Compounds
The following table summarizes the in vitro efficacy of Magnolol and Honokiol against various cancer cell lines, providing IC50 values which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Magnolol | Bladder Cancer | 20-100 | [1] |
| Colon Cancer | 20-100 | [1] | |
| Gastric Cancer | 20-100 | [1] | |
| Glioblastoma | 20-100 | [1] | |
| Lung Cancer | 20-100 | [1] | |
| Melanoma | 20-100 | [1] | |
| Ovarian Cancer | 20-100 | [1] | |
| Prostate Cancer | 20-100 | [1] | |
| Skin Cancer | 20-100 | [1] | |
| Non-small-cell lung cancer (A549) | ~75 | [3] | |
| Non-small-cell lung cancer (CL1-5-F4) | ~75 | [3] | |
| Honokiol | Triple-negative breast cancer (MDA-MB-231) | 5-100 | [4] |
| Triple-negative breast cancer (MDA-MB-468) | 5-100 | [4] |
Key Signaling Pathways and Molecular Targets of Comparator Compounds
Extensive research has identified several key signaling pathways modulated by Magnolol and Honokiol. These pathways are critical in cell proliferation, survival, inflammation, and apoptosis. The diagrams below illustrate the major signaling cascades affected by these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Magnolol and Honokiol have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[5][6][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Magnolol has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Magnolol has been shown to modulate MAPK signaling, contributing to its anticancer effects.[7][9]
Experimental Protocols
To facilitate the validation of this compound's molecular targets, this section details common experimental protocols used in the study of Magnolol and Honokiol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Magnolol) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-NF-κB, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow for Target Validation
The following diagram outlines a general workflow for validating the molecular targets of a novel compound like this compound, leveraging the knowledge from related compounds.
Conclusion
While direct experimental validation of this compound's molecular targets is lacking, the extensive research on its structural analogs, Magnolol and Honokiol, provides a strong foundation for future investigations. The data and protocols presented in this guide offer a comparative framework to explore the anti-inflammatory and anticancer potential of this compound. Further research focusing on the direct binding of this compound to key proteins within the NF-κB, PI3K/Akt/mTOR, and MAPK pathways is crucial to elucidate its precise mechanism of action and validate its therapeutic potential.
References
- 1. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Honokiol and Magnolol as Multifunctional Antioxidative Molecules for Dermatologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolol Induces Apoptosis Through Extrinsic/intrinsic Pathways and Attenuates NF-κB/STAT3 Signaling in Non-small-cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
- 7. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight | MDPI [mdpi.com]
- 9. Magnolol Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells through JNK1/2 and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis of Isomagnolone: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant scarcity of data on the biological efficacy and specific molecular targets of Isomagnolone. At present, there is insufficient public information to conduct a thorough comparison with established inhibitors.
The creation of a detailed comparison guide, as requested, necessitates robust experimental data including:
-
Quantitative Efficacy Data: Metrics such as half-maximal inhibitory concentration (IC50) are crucial for comparing the potency of different compounds.
-
Detailed Experimental Protocols: To ensure the validity and reproducibility of the findings, the methodologies used to assess efficacy must be clearly outlined.
-
Identified Signaling Pathways: Understanding the mechanism of action requires knowledge of the specific signaling cascades modulated by the compound.
Without this foundational information for this compound, the core requirements of data presentation in structured tables, detailed experimental methodologies, and accurate signaling pathway diagrams cannot be met.
Alternative Focus: The Closely Related Neolignan Magnolol
In contrast to this compound, the isomeric compound Magnolol has been extensively studied and possesses a wealth of publicly available research on its biological activities. Numerous studies have detailed its anti-inflammatory, antioxidant, and anti-cancer properties. For researchers interested in this class of compounds, a comprehensive comparison guide on Magnolol and its efficacy relative to established inhibitors could be produced. Such a guide would include detailed tables of IC50 values, experimental protocols for relevant assays (e.g., NF-κB inhibition assays, cyclooxygenase activity assays), and diagrams of the pertinent signaling pathways.
Should a comparative analysis of Magnolol be of interest, a detailed guide can be generated upon request.
Assessing the Cross-Reactivity of Isomagnolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isomagnolol, a metabolite of the bioactive compound magnolol found in the bark of Magnolia officinalis, has garnered interest for its potential therapeutic applications. Understanding its cross-reactivity and off-target effects is crucial for accurate interpretation of experimental results and for the development of selective therapeutic agents. This guide provides a comparative assessment of Isomagnolol's performance in various assays, alongside its structurally related analogs, magnolol and honokiol.
Summary of In Vitro Activities
The following table summarizes the available quantitative data on the bioactivity of Isomagnolol and its key comparators, Magnolol and Honokiol, across a range of molecular targets. This data provides a snapshot of their relative potencies and selectivities.
| Compound | Target | Assay Type | Result | Unit | Reference |
| trans-Isomagnolol | GPR55 | β-Arrestin Translocation | Inactive | at 10 µM | [1] |
| Magnolol | CB1 Receptor | Radioligand Binding | Ki = 3.19 | µM | [1] |
| CB2 Receptor | Radioligand Binding | Ki = 1.44 | µM | [1] | |
| CB1 Receptor | cAMP Accumulation | EC50 = 18.3 | µM | ||
| CB2 Receptor | cAMP Accumulation | EC50 = 3.28 | µM | [1] | |
| CYP1A | Inhibition | IC50 = 1.62 | µM | [2] | |
| CYP2C | Inhibition | IC50 = 5.56 | µM | [2] | |
| CYP3A | Inhibition | IC50 = 35.0 | µM | [2] | |
| PTP1B | Inhibition | IC50 = 24.6 | µM | [2] | |
| PPARγ | Activation | Ki = 2.04 | µM | [2] | |
| Honokiol | CB1 Receptor | Radioligand Binding | Ki = 6.46 | µM | [1] |
| CB2 Receptor | Radioligand Binding | Ki = 5.61 | µM | [1] | |
| HNSCC Cells (FaDu wt) | Cell Viability | Reduction to ~73% | at 40 µM | [3] | |
| HNSCC Cells (SCC-040) | Cell Viability | Reduction to ~62% | at 40 µM | [3] |
Signaling Pathway Interactions
Isomagnolol and its related compounds are known to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Magnolol has been shown to inhibit NF-κB activation.[2][4] This inhibition is mediated, at least in part, by targeting IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. Magnolol has been demonstrated to inhibit the activation of several components of the MAPK pathway, including p38.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays mentioned in this guide.
Radioligand Binding Assay (for CB1 and CB2 Receptors)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Workflow:
Key Steps:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells for CB1/CB2) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]-CP55,940) and a range of concentrations of the unlabeled test compound (Isomagnolol).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
β-Arrestin Translocation Assay (for GPR55)
This cell-based assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a key step in receptor desensitization and signaling.
Workflow:
Key Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with expression vectors for the GPCR of interest (GPR55) and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.
-
Compound Treatment: The transfected cells are treated with the test compound (Isomagnolol) at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a known agonist for the receptor (e.g., L-α-lysophosphatidylinositol for GPR55) to induce β-arrestin recruitment.
-
Signal Detection: The recruitment of β-arrestin to the activated receptor brings the reporter components into close proximity, generating a measurable signal (e.g., light emission in a BRET or enzyme complementation assay).
-
Data Analysis: The signal is quantified and plotted against the concentration of the test compound to determine its effect (agonist, antagonist, or inverse agonist) on β-arrestin translocation. For antagonists, the Kb (dissociation constant) can be determined.
Conclusion and Future Directions
The available data indicates that Isomagnolol exhibits a distinct cross-reactivity profile compared to its parent compound, magnolol, and the related isomer, honokiol. Notably, trans-isomagnolol was found to be inactive at GPR55, a receptor modulated by other magnolol metabolites.[1] While magnolol demonstrates activity at cannabinoid receptors and influences key inflammatory signaling pathways, a comprehensive understanding of Isomagnolol's activity across a broader range of targets, particularly kinases, is currently lacking.
Future research should focus on:
-
Broad Kinase Profiling: Screening Isomagnolol against a comprehensive panel of kinases to identify potential on- and off-target interactions.
-
Direct Comparative Assays: Conducting head-to-head comparisons of Isomagnolol, magnolol, and honokiol in a wider array of functional assays to delineate their structure-activity relationships more clearly.
-
In Vivo Studies: Investigating the in vivo efficacy and safety profile of Isomagnolol based on its in vitro cross-reactivity data to assess its therapeutic potential.
By systematically characterizing the cross-reactivity of Isomagnolol, the scientific community can better evaluate its potential as a pharmacological tool and a lead compound for drug discovery.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol Is More Potent than Magnolol in Reducing Head and Neck Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathway for TNF-alpha-induced MMP-9 expression: mediation through p38 MAP kinase, and inhibition by anti-cancer molecule magnolol in human urinary bladder cancer 5637 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomic Analysis of Isomagnolone Treatment: A Review of Current Findings
A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the metabolomic effects of Isomagnolone. To date, no published research has detailed a comparative metabolomic analysis following treatment with this compound. Consequently, there is a lack of quantitative data, established experimental protocols, and defined signaling pathways directly related to the metabolic impact of this compound.
While the broader field of metabolomics offers powerful techniques for understanding the intricate biochemical changes within cells and organisms, these methodologies have not yet been applied to and reported for this compound. Metabolomic studies on other compounds, such as steroids and various plant-derived molecules, have successfully elucidated their mechanisms of action and identified key metabolic pathways they influence. For instance, metabolomic profiling has been effectively used to investigate the impact of corticosteroids on adrenal function and to understand the metabolic disruptions caused by fungal infections in plants. These studies underscore the potential of metabolomics to reveal the nuanced effects of bioactive compounds.
Similarly, research into the signaling pathways of structurally related compounds, like magnolol, has identified involvement of pathways such as the JAK-STAT and MAPK/ERK cascades in steroidogenesis. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
The absence of direct research into the metabolomic footprint of this compound presents a significant knowledge gap. Future research endeavors are necessary to delineate its mechanism of action and to understand its effects on cellular metabolism. Such studies would be invaluable for the scientific and drug development communities, providing essential data for potential therapeutic applications.
Future Directions and Recommendations
To address the current void in the understanding of this compound's metabolic effects, the following experimental approaches are recommended:
-
Untargeted Metabolomic Profiling: Employing techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) to comprehensively analyze the metabolic changes in biological systems (e.g., cell cultures or animal models) treated with this compound. This would provide a broad overview of the affected metabolic pathways.
-
Targeted Metabolomic Analysis: Once key metabolic pathways are identified through untargeted approaches, targeted analysis can be used to quantify specific metabolites of interest with high precision and sensitivity.
-
Stable Isotope-Resolved Metabolomics (SIRM): Utilizing stable isotope tracers to track the flux of metabolites through various biochemical pathways, offering a dynamic view of the metabolic reprogramming induced by this compound.
-
Integrated 'Omics' Approaches: Combining metabolomics data with proteomics, transcriptomics, and genomics to construct a holistic view of the cellular response to this compound and to elucidate the underlying signaling networks.
Below is a conceptual workflow for future metabolomic studies on this compound.
Figure 1. A proposed workflow for investigating the metabolomic effects of this compound.
The successful execution of such studies will be instrumental in building a foundational understanding of this compound's bioactivity and will be a critical step in evaluating its potential as a therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to undertake these investigations to fill the existing void in the scientific literature.
Validating the Purity of Isomagnolone Samples: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of a compound like Isomagnolone is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of chromatographic methods for validating the purity of this compound samples, supported by experimental data and detailed protocols.
Introduction to this compound and Purity Assessment
This compound, a neolignan, possesses various biological activities that are of interest to the pharmaceutical industry. The presence of impurities, which can be process-related or degradation products, can significantly impact its efficacy and safety. Therefore, robust analytical methods are required to accurately determine the purity of this compound samples. Chromatography is a cornerstone technique for this purpose, offering high-resolution separation of the main compound from any potential impurities.
Comparison of Chromatographic Techniques for Purity Validation
The selection of a suitable chromatographic technique depends on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired analysis time. Below is a comparison of the most common chromatographic methods for small molecule analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC)/High-Performance TLC (HPTLC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of analytes up a solid stationary phase via a liquid mobile phase through capillary action. |
| Typical Sensitivity (LOD) | 0.08–0.29 mg/L for lignans[1] | pg to fg level with MS detector[2] | µg to ng range |
| Typical Sensitivity (LOQ) | 0.27–0.95 mg/L for lignans[1] | ng to pg range | ng range |
| Resolution | High, with resolution values >1.5 indicating baseline separation.[3] | Very high, especially with capillary columns. | Lower than HPLC and GC, but can be improved with HPTLC. |
| Analysis Time | 5-60 minutes per sample.[4][5] | 2-60 minutes per sample.[4] | 20-200 minutes for plate development. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile compounds. | Not required. |
| Instrumentation Cost | High | High | Low to moderate |
| Throughput | Moderate (automated systems available) | Moderate (automated systems available) | High (multiple samples per plate) |
Summary: HPLC is often the method of choice for non-volatile compounds like this compound due to its high resolution and sensitivity without the need for derivatization. GC is highly sensitive but requires the analyte to be volatile, which may necessitate a derivatization step for this compound. TLC/HPTLC is a cost-effective and high-throughput screening tool, but generally offers lower resolution and sensitivity compared to HPLC and GC.
Alternative Purity Validation Methods
While chromatography is a powerful tool, other methods can be used for preliminary or complementary purity assessment:
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities tend to broaden the melting range and depress the melting point.
-
Spectroscopic Techniques (NMR, IR, MS): These methods provide structural information and can detect impurities with different chemical structures. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can be used for quantitative purity assessment (qNMR).
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline solids.
Detailed Experimental Protocol: HPLC Method for this compound Purity Validation
This protocol is adapted from a validated method for the quantitative analysis of neolignans and is suitable for determining the purity of this compound.[4]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard of known purity.
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water. A common starting point for neolignans is a 60:40 (v/v) mixture. The mobile phase composition may need to be optimized to achieve the best separation.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration similar to the primary standard solution.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common wavelength for neolignans is around 280 nm).[4]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the this compound sample by the area normalization method, assuming that all impurities have a similar response factor to the main compound.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
5. Method Validation
For a robust purity assessment, the HPLC method should be validated according to ICH guidelines, evaluating parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizing the Workflow
A clear and logical workflow is essential for the systematic validation of this compound purity.
Caption: Workflow for this compound Purity Validation using HPLC.
References
Safety Operating Guide
Navigating the Safe Disposal of Isomagnolone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Isomagnolone is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Understanding this compound Waste Profile
Forms of this compound waste in a laboratory setting typically include:
-
Solid this compound: Unused, expired, or surplus pure compound.
-
Solutions Containing this compound: Residual amounts dissolved in solvents from experimental procedures.
-
Contaminated Laboratory Supplies: Items such as gloves, pipette tips, weighing paper, and glassware that have come into contact with this compound.
The core principle for this compound disposal is the prevention of its release into the environment. Therefore, it is imperative that this compound and its solutions are not disposed of down the drain or in regular trash.[3] All this compound waste must be collected, properly labeled, and disposed of through the institution's designated chemical waste management program.
Step-by-Step Disposal Procedures
The following protocols outline the detailed methodologies for the safe handling and disposal of different forms of this compound waste.
1. Solid this compound Waste
For the disposal of pure, solid this compound that is expired or no longer needed:
-
Packaging: Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. The original container is often the best choice, provided it is in good condition.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and the approximate quantity. Include the date when the waste was first placed in the container.
-
Storage: Store the labeled waste container in a designated satellite accumulation area, away from incompatible chemicals, until collection by your institution's Environmental Health and Safety (EHS) department.[4]
2. Solutions Containing this compound
For the disposal of liquid waste containing this compound:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container. Do not mix with other incompatible waste streams.[5]
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area, preferably within secondary containment to prevent spills.
3. Contaminated Laboratory Supplies
For items such as gloves, wipes, and disposable lab coats contaminated with this compound:
-
Collection: Place all contaminated solid items into a designated, clearly labeled, and sealed plastic bag or container.
-
Labeling: Label the bag or container as "this compound Contaminated Debris."
-
Disposal: This container should be disposed of as solid chemical waste through your institution's EHS program.
For contaminated glassware:
-
Decontamination: Whenever possible, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Rinsate Collection: The solvent used for rinsing must be collected and disposed of as liquid chemical waste, following the procedure for solutions containing this compound.
-
Final Disposal: After decontamination, the glassware can typically be washed and reused. If the glassware is to be discarded, it should be done in a designated broken glass container.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for managing this compound waste, based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Up to 1 year in a satellite accumulation area, provided the container is not full. | General Laboratory Guidelines |
| Container Fill Limit | Do not fill liquid waste containers more than 90% full to allow for expansion. | General Laboratory Guidelines |
| Labeling Requirement | All waste containers must be labeled with the full chemical name and associated hazards. | General Laboratory Guidelines |
Experimental Protocol: Spill Decontamination
In the event of a small spill of solid this compound, the following experimental protocol should be followed for decontamination:
-
Personnel Protection: Ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Cordon off the spill area to prevent further spread.
-
Cleanup:
-
For solid spills, gently sweep the material into a dustpan to avoid creating dust.[2]
-
Place the collected solid into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).
-
Place the contaminated cloth into the "this compound Contaminated Debris" waste stream.
-
-
Final Cleaning: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Isomagnolone
Essential Safety and Handling Guide for Isomagnolone
Disclaimer: As "this compound" is not a widely documented chemical, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is based on general best practices for handling novel or uncharacterized chemical compounds. A comprehensive, substance-specific risk assessment conducted by a qualified safety professional is mandatory before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Control
Before handling any new compound, a thorough hazard assessment is the first critical step.[1][2][3][4] This involves identifying potential physical and health hazards. For an uncharacterized substance like this compound, it is prudent to assume it may be hazardous.
The hierarchy of controls should be applied to mitigate identified risks:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.[5]
-
Administrative Controls: These are changes in work procedures to reduce exposure.
-
Personal Protective Equipment (PPE): This is the last line of defense when other controls cannot eliminate the risk.[6]
Personal Protective Equipment (PPE)
The selection of PPE is crucial for protecting laboratory personnel.[7][8][9] The following table summarizes the recommended PPE for handling this compound, assuming it may be a flammable solid and a skin irritant.[5][10]
| Protection Type | Recommended PPE | Specifications and Considerations |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be ANSI Z87.1 compliant.[8] A face shield should be worn over safety goggles when there is a significant splash hazard.[8] |
| Skin and Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned with sleeves of sufficient length to prevent skin exposure.[5] |
| Chemical-Resistant Gloves | Nitrile gloves are a common starting point, but glove compatibility must be verified with the specific chemical.[5][8] Consider double-gloving.[5] | |
| Full-Length Pants and Closed-Toe Shoes | Should be worn at all times in the laboratory.[5] | |
| Respiratory Protection | Respirator (if required) | The need for respiratory protection should be determined by a risk assessment, especially if the substance is volatile or handled outside of a fume hood.[5] |
Operational Plan
A clear operational plan ensures that this compound is handled safely and consistently.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[5]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Safe Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not smell or taste the chemical.[11]
-
Minimize Dust Generation: When handling solid this compound, take care to minimize the creation of dust.[12]
-
Grounding: If transferring flammable solids, ensure containers are properly grounded to prevent static discharge.[12]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][11]
-
Unattended Operations: Never leave experiments involving this compound unattended.[12]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Identification: All waste containing this compound must be labeled as hazardous waste.
-
Segregation: Segregate this compound waste from other waste streams.
-
Containers: Use appropriate, sealed, and clearly labeled containers for chemical waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Preparedness for emergencies is a key component of laboratory safety.[13]
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Control: If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the spill.
-
Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.
Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[14] Seek medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling a novel compound like this compound.
Caption: A stepwise workflow for the safe handling of this compound, from hazard assessment to disposal.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. ehs.gmu.edu [ehs.gmu.edu]
- 3. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. purdue.edu [purdue.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 9. youthfilter.com [youthfilter.com]
- 10. ohioline.osu.edu [ohioline.osu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 13. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
